molecular formula C10H9BrClNO2 B13070990 4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one

4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one

Cat. No.: B13070990
M. Wt: 290.54 g/mol
InChI Key: AKNYZJARXHOPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a morpholinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one typically involves the reaction of 5-bromo-2-chlorobenzoic acid with morpholine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the desired product. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters. This includes using larger reaction vessels, efficient mixing, and precise control of temperature and pressure. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins or enzymes. The morpholinone structure can also interact with biological membranes, affecting the compound’s distribution and activity within the body.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Bromo-2-chloro-phenyl)-morpholin-2-one: Similar structure but with a different position of the morpholinone ring.

    4-(5-Bromo-2-chloro-phenyl)-piperidin-3-one: Contains a piperidinone ring instead of a morpholinone ring.

    4-(5-Bromo-2-chloro-phenyl)-tetrahydrofuran-3-one: Features a tetrahydrofuran ring in place of the morpholinone ring.

Uniqueness

4-(5-Bromo-2-chloro-phenyl)-morpholin-3-one is unique due to its specific combination of bromine and chlorine atoms on the phenyl ring and the presence of a morpholinone structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9BrClNO2

Molecular Weight

290.54 g/mol

IUPAC Name

4-(5-bromo-2-chlorophenyl)morpholin-3-one

InChI

InChI=1S/C10H9BrClNO2/c11-7-1-2-8(12)9(5-7)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6H2

InChI Key

AKNYZJARXHOPSN-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=C(C=CC(=C2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.